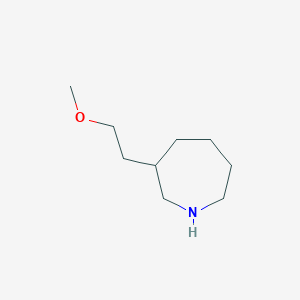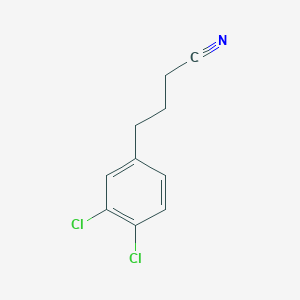
4-(3,4-Diclorofenil)butanonitrilo
Descripción general
Descripción
4-(3,4-Dichlorophenyl)butanenitrile is a useful research compound. Its molecular formula is C10H9Cl2N and its molecular weight is 214.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dichlorophenyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichlorophenyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparación de Compuestos Heterocíclicos
4-(3,4-Diclorofenil)butanonitrilo se puede utilizar en la preparación de algunos compuestos heterocíclicos nuevos con actividad biológica esperada . Los compuestos heterocíclicos se utilizan ampliamente en la química medicinal debido a sus diversas actividades biológicas.
Síntesis de Derivados de Piridinopirimidinona
Este compuesto se puede utilizar en la síntesis de derivados de piridino[2,3-d]pirimidin-4-ona . Se sabe que estos derivados exhiben una amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, antivirales y anticancerígenas.
Síntesis de Derivados de Piridinotriazolinopirimidinona
This compound también se puede utilizar en la síntesis de derivados de piridino-[2,3-d]triazolino[4,5-a]pirimidin-5-ona . Estos compuestos son conocidos por sus posibles aplicaciones terapéuticas.
Uso en Estudios de RMN, HPLC, LC-MS, UPLC
Este compuesto se puede utilizar en varias técnicas analíticas como la Resonancia Magnética Nuclear (RMN), la Cromatografía Líquida de Alta Eficiencia (HPLC), la Cromatografía Líquida-Espectrometría de Masas (LC-MS) y la Cromatografía Líquida de Ultra Alta Eficiencia (UPLC) para el estudio de sus propiedades y reacciones .
Uso en Investigación Química
This compound se puede utilizar en la investigación química como reactivo o como bloque de construcción para la síntesis de moléculas más complejas .
Uso en Investigación Farmacéutica
Este compuesto se puede utilizar en la investigación farmacéutica para el desarrollo de nuevos fármacos. Su grupo diclorofenilo puede interactuar con varios objetivos biológicos, lo que podría llevar a nuevos agentes terapéuticos .
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXEAKPVOFBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

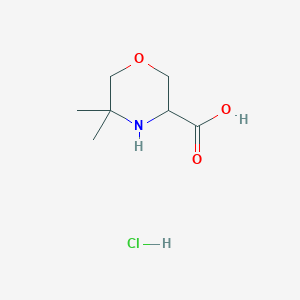

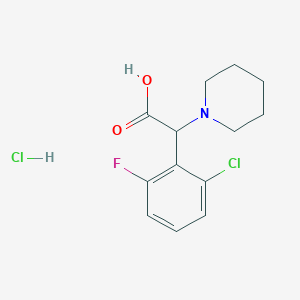
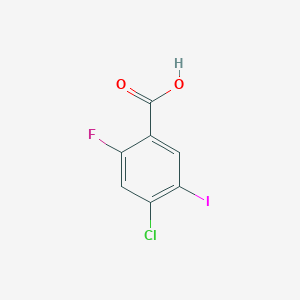
![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)

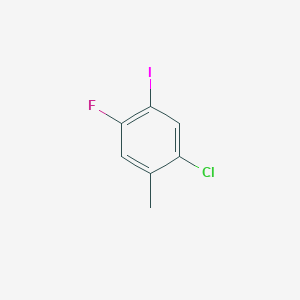
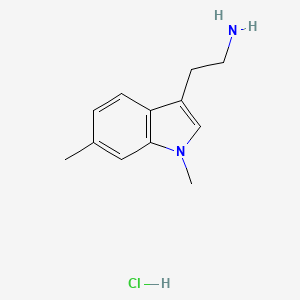

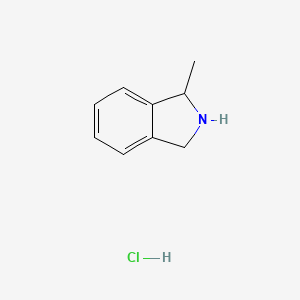
![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)
![8-bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
